molecular formula C11H16F3NO5 B13491228 rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

Cat. No.: B13491228
M. Wt: 299.24 g/mol
InChI Key: BANLPUBDXKFACM-NKWVEPMBSA-N
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Description

rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid: is a synthetic organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process may include the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation without the addition of a base, yielding satisfactory results in a short time .

Industrial Production Methods: Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to improve product purity and yield, with the deprotection process completed within 10 minutes using only 2 equivalents of trifluoroacetic acid (TFA) .

Chemical Reactions Analysis

Types of Reactions: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of deprotected amino acids or peptides.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s Boc protecting group can be selectively removed under specific conditions, allowing it to participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Uniqueness: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

(3S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1

InChI Key

BANLPUBDXKFACM-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F

Origin of Product

United States

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